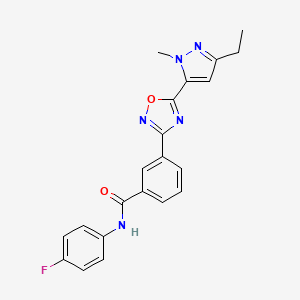
Antifungal agent 77
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antifungal Agent 77 is a potent compound used to combat fungal infections. It belongs to a class of antifungal agents that target fungal cell membranes, disrupting their integrity and leading to cell death. This compound is particularly effective against a wide range of fungal pathogens, making it a valuable tool in both medical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Antifungal Agent 77 typically involves multiple steps, starting with the preparation of key intermediates. Common synthetic routes include:
Step 1: Formation of the core structure through a condensation reaction.
Step 2: Introduction of functional groups via substitution reactions.
Step 3: Final purification and crystallization to obtain the pure compound.
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors. The process involves:
Raw Material Preparation: Ensuring high purity of starting materials.
Reaction Control: Maintaining optimal temperature and pressure conditions.
Purification: Using techniques such as recrystallization and chromatography to achieve high purity.
Analyse Chemischer Reaktionen
Types of Reactions: Antifungal Agent 77 undergoes several types of chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of specific moieties to enhance activity.
Substitution: Introduction of various substituents to modify the compound’s properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include derivatives with enhanced antifungal activity and modified pharmacokinetic properties.
Wissenschaftliche Forschungsanwendungen
Antifungal Agent 77 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying antifungal mechanisms.
Biology: Investigated for its effects on fungal cell biology and metabolism.
Medicine: Applied in the treatment of systemic and superficial fungal infections.
Industry: Utilized in the preservation of materials prone to fungal contamination.
Wirkmechanismus
The mechanism of action of Antifungal Agent 77 involves:
Targeting Ergosterol: Binding to ergosterol in the fungal cell membrane, disrupting its structure.
Cell Membrane Disruption: Leading to increased membrane permeability and cell death.
Inhibition of Enzymes: Blocking key enzymes involved in ergosterol biosynthesis, further weakening the cell membrane.
Vergleich Mit ähnlichen Verbindungen
Posaconazole: Another antifungal agent targeting ergosterol synthesis.
Voriconazole: Known for its broad-spectrum antifungal activity.
Itraconazole: Effective against a variety of fungal pathogens.
Uniqueness: Antifungal Agent 77 stands out due to its high potency and broad-spectrum activity. Its unique mechanism of action and ability to overcome resistance make it a valuable addition to the antifungal arsenal.
Eigenschaften
Molekularformel |
C21H18FN5O2 |
|---|---|
Molekulargewicht |
391.4 g/mol |
IUPAC-Name |
3-[5-(5-ethyl-2-methylpyrazol-3-yl)-1,2,4-oxadiazol-3-yl]-N-(4-fluorophenyl)benzamide |
InChI |
InChI=1S/C21H18FN5O2/c1-3-16-12-18(27(2)25-16)21-24-19(26-29-21)13-5-4-6-14(11-13)20(28)23-17-9-7-15(22)8-10-17/h4-12H,3H2,1-2H3,(H,23,28) |
InChI-Schlüssel |
AVAZQGYRWQFUBV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NN(C(=C1)C2=NC(=NO2)C3=CC(=CC=C3)C(=O)NC4=CC=C(C=C4)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


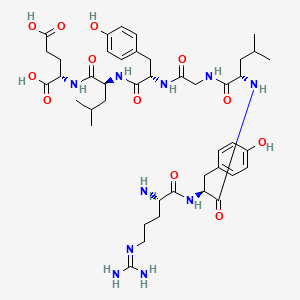
![4-methyl-5-[(E)-2-phenylethenyl]benzene-1,3-diol](/img/structure/B12372675.png)
![(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,15S,16R,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-15,16-diol](/img/structure/B12372682.png)
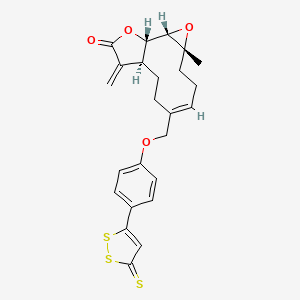
![dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[1,8-dideuterio-2-(dideuterio(15N)amino)-6-oxopurin-9-yl]oxolan-2-yl]methyl] phosphate](/img/structure/B12372693.png)
![2-[(1S,2R,3R,4S,6R)-5-(diaminomethylideneamino)-2-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-2-methyl-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-3,4,6-trihydroxy-2-methylcyclohexyl]guanidine](/img/structure/B12372694.png)

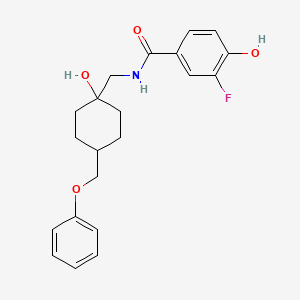
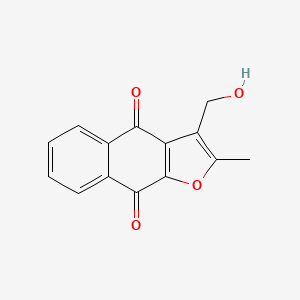
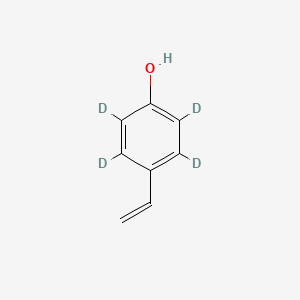

![(2S,4R)-1-[(2S)-2-[6-[[2-[4-[8-fluoro-6-hydroxy-7-(1,1,4-trioxo-1,2,5-thiadiazolidin-2-yl)naphthalen-2-yl]pyrazol-1-yl]acetyl]amino]hexanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12372737.png)
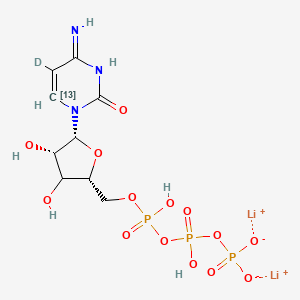
![9-hydroxy-3-[(5-hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)carbonyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12372763.png)
